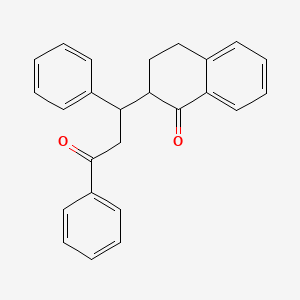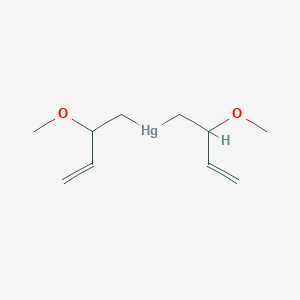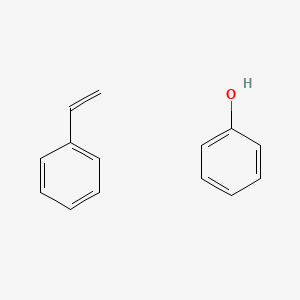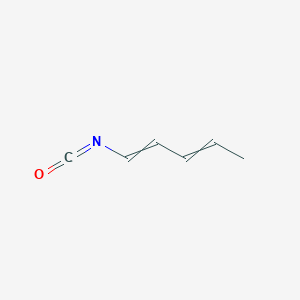![molecular formula C20H30O4 B14478325 Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate CAS No. 65190-05-8](/img/structure/B14478325.png)
Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety attached to a phenyl ring, which is further substituted with a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Reaction Conditions:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Brominated derivatives of the phenyl ring
Wissenschaftliche Forschungsanwendungen
Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with biological targets. The phenyl ring and its substituents can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate can be compared with other similar compounds, such as:
Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity but lacking the phenyl and 3-methylbutyl substituents.
Ethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate: A similar compound with one ethyl ester group instead of two.
Diethyl {1-[4-(2-methylpropyl)phenyl]ethyl}propanedioate: A structural isomer with a different alkyl substituent on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
65190-05-8 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
diethyl 2-[1-[4-(3-methylbutyl)phenyl]ethyl]propanedioate |
InChI |
InChI=1S/C20H30O4/c1-6-23-19(21)18(20(22)24-7-2)15(5)17-12-10-16(11-13-17)9-8-14(3)4/h10-15,18H,6-9H2,1-5H3 |
InChI-Schlüssel |
KXTGPGCXCMKBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)CCC(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


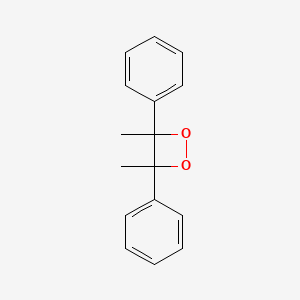
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
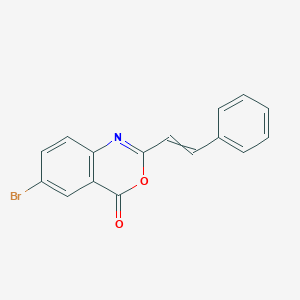
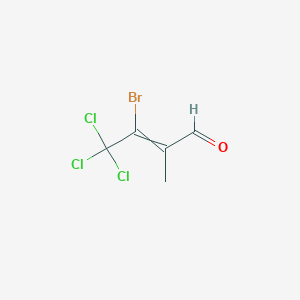
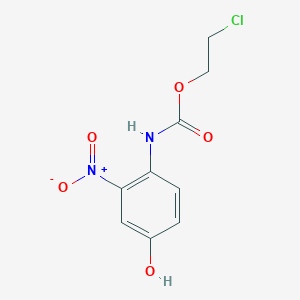
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
